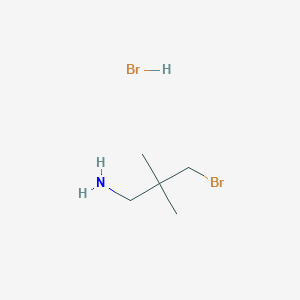
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that is widely used as a solvent in organic chemistry, and its unique properties make it a valuable tool for researchers.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of similar compounds, like 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, involves the reaction of specific aldehydes, acetoacetate, and urea with catalysts such as sulfamic acid and solvents like ethanol under reflux conditions (Qiu-jin, 2010).
Dimerization Properties : Some ureidopyrimidones, similar in structure, can dimerize via hydrogen bonding in both solid state and solution. These properties are critical in forming supramolecular structures (Beijer et al., 1998).
Tautomerism and Conformational Control : Specific ureido-pyrimidine derivatives exhibit conformational equilibrium and tautomerism, which can be manipulated by molecular interactions and are promising in molecular sensing (Kwiatkowski et al., 2019).
Spectroscopic Studies : Research on cyclic urea adducts of triphenyl-tin and -lead halides demonstrates the significance of studying these compounds via spectroscopic methods, revealing insights into their molecular structure and behavior (Aitken & Onyszchuk, 1985).
Potential Applications
Development of Heterocyclic Systems : Compounds with structures similar to the target molecule are used in the synthesis of various heterocyclic systems, indicating their utility in developing new pharmaceuticals or materials (Selič et al., 1997).
Supramolecular Chemistry : The ability of similar compounds to form hydrogen-bonded complexes opens avenues in supramolecular chemistry, potentially leading to the development of new molecular sensors or nanoscale devices (Corbin et al., 2001).
Reactivity with Other Chemicals : Studies on the reactivity of related compounds with various chemicals such as ureas and thioureas lead to the formation of novel polycyclic structures, underscoring their significance in synthetic chemistry (Časar et al., 2005).
Biological and Pharmacological Research : The synthesis and study of pyrimidine derivatives, including those structurally similar to the target molecule, highlight their potential biological and pharmacological properties, suggesting applications in drug development and medical research (Saracoglu et al., 2020).
properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-23-14-7-5-12(6-8-14)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDKJSIECHFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2701544.png)


![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide](/img/structure/B2701551.png)
![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)
![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)



![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)
![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)